molecular formula C4F8O3S B3211432 1-(Pentafluoroethyl)trifluoroethanesultone CAS No. 108858-07-7

1-(Pentafluoroethyl)trifluoroethanesultone

Cat. No.: B3211432
CAS No.: 108858-07-7
M. Wt: 280.1 g/mol
InChI Key: XFQNCGMSDNWFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

1-(Pentafluoroethyl)trifluoroethanesultone can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups replacing the fluorine atoms .

Mechanism of Action

The mechanism of action of 1-(Pentafluoroethyl)trifluoroethanesultone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Pentafluoroethyl)trifluoroethanesultone include:

Uniqueness

This compound is unique due to its combination of pentafluoroethyl and trifluoroethanesultone groups, which confer high fluorine content and unique chemical properties. This makes it particularly useful in applications requiring high chemical resistance and stability .

Properties

IUPAC Name

3,4,4-trifluoro-3-(1,1,2,2,2-pentafluoroethyl)oxathietane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O3S/c5-1(6,3(8,9)10)2(7)4(11,12)15-16(2,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQNCGMSDNWFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023137
Record name 3,4,4-Trifluoro-3-(pentafluoroethyl)-1,2l6-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108858-07-7
Record name 3,4,4-Trifluoro-3-(pentafluoroethyl)-1,2l6-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pentafluoroethyl)trifluoroethanesultone
Reactant of Route 2
Reactant of Route 2
1-(Pentafluoroethyl)trifluoroethanesultone
Reactant of Route 3
1-(Pentafluoroethyl)trifluoroethanesultone
Reactant of Route 4
1-(Pentafluoroethyl)trifluoroethanesultone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.